ortho-Mirabegron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mirabegron is the first β-3 adrenergic receptor agonist approved by the Food and Drug Administration (FDA) in 2012 for the treatment of overactive bladder (OAB) . OAB is characterized by urgency, increased frequency of urination, and sometimes urge urinary incontinence. The core symptom is urgency, which significantly impacts quality of life and imposes a socioeconomic burden .
Molecular Structure Analysis
The molecular structure of Mirabegron consists of a β-3 adrenergic receptor agonist moiety. It selectively activates β-3 adrenergic receptors in the bladder, leading to relaxation of the detrusor muscle and increased bladder capacity. The chemical name for Mirabegron is ®-2-(2-aminothiazol-4-yl)-4’-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl}acetanilide .
Mechanism of Action
Mirabegron primarily acts as a β-3 adrenergic receptor agonist . When administered, it selectively stimulates β-3 receptors in the bladder wall. This activation leads to relaxation of the detrusor muscle, increasing bladder capacity and reducing urgency. Unlike antimuscarinic drugs, Mirabegron does not affect salivary glands or cardiac function .
Safety and Hazards
Future Directions
properties
CAS RN |
1684452-80-9 |
---|---|
Product Name |
ortho-Mirabegron |
Molecular Formula |
C₂₁H₂₄N₄O₂S |
Molecular Weight |
396.51 |
synonyms |
2-Amino-N-[2-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]-4-thiazoleacetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.